molecular formula C21H28O5 B14791622 (10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde

(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde

Cat. No.: B14791622
M. Wt: 360.4 g/mol
InChI Key: PQSUYGKTWSAVDQ-GWOIKTRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aldosterone can be synthesized from corticosterone, a steroid derived from cholesterol . The synthetic process involves several steps, including oxidation and reduction reactions, to convert corticosterone into aldosterone.

Industrial Production Methods: In industrial settings, aldosterone is often produced using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method involves the extraction of aldosterone from biological samples using supported liquid extraction (SLE) with methyl tert-butyl ether (MtBE), followed by quantitation using an eight-point calibration curve .

Chemical Reactions Analysis

Types of Reactions: Aldosterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biosynthesis and metabolic pathways.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) and bromine (Br₂).

Major Products: The primary product of these reactions is aldosterone itself, which is further metabolized into various intermediates and by-products in the body.

Scientific Research Applications

Aldosterone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some key applications include:

Comparison with Similar Compounds

Aldosterone is often compared with other mineralocorticoids and aldosterone receptor antagonists. Some similar compounds include:

Aldosterone is unique in its specific role in regulating sodium and potassium balance, making it a critical hormone for maintaining homeostasis in the body.

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14?,15?,16?,17?,19?,20-,21+/m0/s1

InChI Key

PQSUYGKTWSAVDQ-GWOIKTRMSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CCC4C(=O)CO)C=O)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O

Origin of Product

United States

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